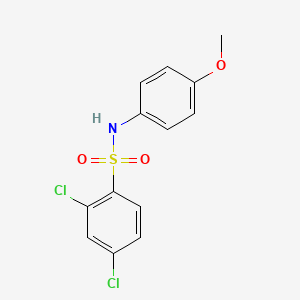
2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It is a member of the anthranilic acid derivatives class of NSAIDs and is structurally related to other drugs such as aspirin and ibuprofen. Mefenamic acid is a potent inhibitor of prostaglandin synthesis and is used to treat a variety of conditions such as menstrual cramps, arthritis, and fever.
作用机制
Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, a molecule that plays a key role in inflammation. Mefenamic acid has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.
实验室实验的优点和局限性
Mefenamic acid has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. Mefenamic acid has been shown to have some toxic effects on certain cell types, and care must be taken to ensure that the concentrations used in experiments are not toxic. Additionally, 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid has a relatively short half-life and may require frequent dosing in some experiments.
未来方向
There are a number of potential future directions for research on 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid. One area of interest is the development of new formulations of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid that can improve its bioavailability and reduce its toxicity. Another area of interest is the development of new analogs of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid that may have improved efficacy or reduced toxicity. Additionally, there is interest in exploring the potential use of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid in the treatment of other conditions such as cancer and neurodegenerative diseases.
合成方法
Mefenamic acid can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline to form 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then hydrolyzed to form 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid.
科学研究应用
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of inflammation and pain. Mefenamic acid has also been used in clinical trials to treat conditions such as dysmenorrhea, osteoarthritis, and postoperative pain.
属性
IUPAC Name |
2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-11-5-3-10(4-6-11)16-20(17,18)13-7-2-9(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJVYNIBQPPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

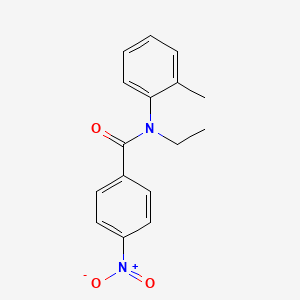
![1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5749211.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)
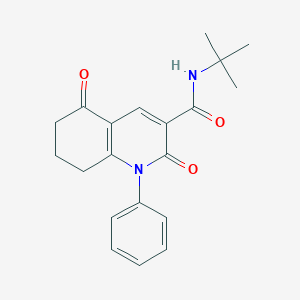

![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)


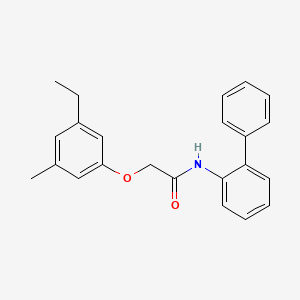
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749289.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)
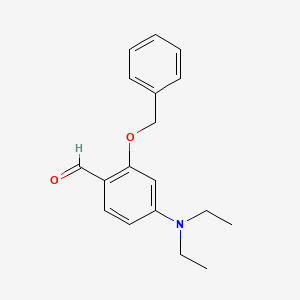
![3,5-dichloro-2-methoxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5749318.png)